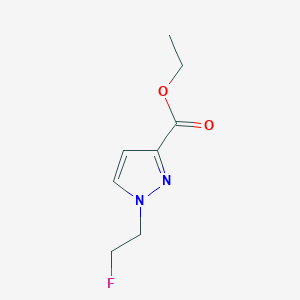

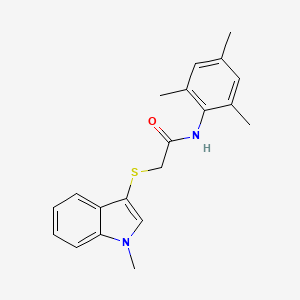

1-(2-Fluoro-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl fluoroacetate is an ester organic solvent. It has been used in the synthesis of 4-deoxy-4-fluoro-muscarines and as a starting reagent for the synthesis of ethyl (diethoxyphosphoryl)fluoroacetate .

Synthesis Analysis

A preparation method of 2-fluoro ethyl acetoacetate involves taking 2-chloroacetoacetic acid ethyl ester and excessive mixed gas containing fluorine gas as raw materials, using hydrofluoric acid as a solvent and a catalyst, adding a fluorine surfactant, and reacting at a low temperature to obtain the 2-fluoroacetoacetic acid ethyl ester .

Chemical Reactions Analysis

The reaction of 2-fluoro-ethyl acetate and propionyl chloride and the separation of 2-fluoro-3-oxopentanoic acid ethyl ester are realized by adopting a reaction kettle coupled rectifying tower .

Physical And Chemical Properties Analysis

Ethyl fluoroacetate has a density of 1.0±0.1 g/cm^3, a boiling point of 105.5±15.0 °C at 760 mmHg, a vapour pressure of 29.5±0.2 mmHg at 25°C, an enthalpy of vaporization of 34.4±3.0 kJ/mol, and a flash point of 18.2±15.3 °C .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds : The condensation reaction involving isomeric N-substituted (1H-pyrazol-4-yl)ethanones with ethyl esters of pyrazole carboxylic acids and fluoroacetic acids, using NaH as the base, presents a preparative method for synthesizing various N-substituted (1H-pyrazolyl)propane-1,3-diones and (1H-pyrazolyl)-4-polyfluorobutane-1,3-diones. This process highlights the versatility of fluoro-ethyl substituted pyrazole carboxylic acid esters in the synthesis of complex fluorinated heterocyclic compounds (Taydakov & Krasnosel’sky, 2011).

Corrosion Inhibition : Pyrazole derivatives, including ones similar to the 1-(2-Fluoro-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester, have been evaluated as corrosion inhibitors for steel in hydrochloric acid environments. Their effectiveness in reducing corrosion rates suggests potential applications in materials science and engineering for protecting metal surfaces in corrosive environments (Herrag et al., 2007).

X-ray Powder Diffraction Data Utilization : The compound's structural characterization through X-ray powder diffraction data underpins its significance as an intermediate in the synthesis of pharmacologically active molecules, such as the anticoagulant apixaban. This application underscores the role of such compounds in the development of new drugs by providing essential structural information (Wang et al., 2017).

Nonlinear Optical (NLO) Materials : The synthesis and characterization of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including their optical nonlinearity studies, point towards applications in the development of optical limiting materials. Such compounds, with specific structural features, demonstrate potential for use in technologies requiring materials that can modulate light intensity (Chandrakantha et al., 2013).

Chemical Sensing : Novel colorimetric chemosensors based on hybrid azo-pyrazole/pyrrolinone ester hydrazone dyes, which can selectively recognize metal ions such as Cu2+, Zn2+, and Co2+, showcase the application of these compounds in environmental monitoring and analytical chemistry. The ability to visually detect metal ions through color changes offers a straightforward and effective method for sensing applications (Aysha et al., 2021).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 1-(2-fluoroethyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O2/c1-2-13-8(12)7-3-5-11(10-7)6-4-9/h3,5H,2,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVXUSNDWNYBFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)CCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride](/img/structure/B2556750.png)

![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2556753.png)

![N'-acetyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide](/img/structure/B2556759.png)

![3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2556760.png)

![(4-ethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2556763.png)

![(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B2556764.png)

![6-ethyl-5-((2-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2556772.png)